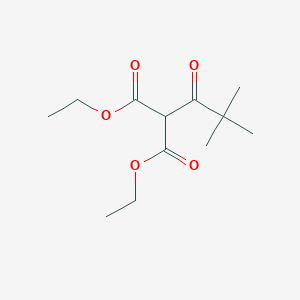
diethyl pivaloylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
diethyl pivaloylmalonate, also known as diethyl 2-(2,2-dimethylpropanoyl)propanedioate, is an organic compound with the molecular formula C12H20O5. It is a derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a 2,2-dimethylpropanoyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
diethyl pivaloylmalonate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 2,2-dimethylpropanoyl chloride. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of diethyl(2,2-dimethylpropanoyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Decarboxylation Reactions
Diethyl pivaloylmalonate undergoes base-induced decarboxylation to yield ethyl pivaloylacetate (EPA), a precursor for fragrances and pharmaceuticals.
Key Reaction Parameters :
| Base | Solvent | Temperature | Time | EPA Yield | Byproducts |
|---|---|---|---|---|---|
| Sodium methoxide | Diethyl ether | 35°C | 7 hr | 83% | Ethyl pivalate (10%) |
| Sodium hydroxide | Diethyl ether | 35°C | 2 hr | 7% | Pivalic acid (58%) |
| Sodium methoxide | Cyclohexane* | 50°C | 5 hr | >70% | Di-pivaloyl derivatives |
*With 15% acetone co-solvent to suppress di-pivaloylation .
Acid-Catalyzed Hydrolysis
The ester groups hydrolyze under acidic conditions:
-
Conditions : Dilute HCl (pH < 4), aqueous/organic phase separation .
-
Outcome : Forms pivaloylacetic acid, which is isolated via solvent evaporation and distillation.
Byproduct Formation and Mitigation
Di-pivaloyl derivatives are common byproducts. Mitigation strategies include:
-
Solvent Polarity : Polar solvents (e.g., diethyl ether) reduce di-pivaloylation vs. nonpolar solvents (e.g., xylene) .
-
Co-Solvents : Acetone (15–20% w/w) suppresses di-pivaloylation in cyclohexane .
Byproduct Ratios :
| Solvent | Mono:Di-Pivaloyl Ratio |
|---|---|
| Di-sec-butyl ether | 10:1 |
| Cyclohexane + acetone | >20:1 |
Thermal Stability and Storage
Aplicaciones Científicas De Investigación
diethyl pivaloylmalonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl(2,2-dimethylpropanoyl)propanedioate involves its reactivity as an ester and its ability to form enolate ions. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
diethyl pivaloylmalonate can be compared with other similar compounds such as:
Diethyl propanedioate (diethyl malonate): Lacks the 2,2-dimethylpropanoyl group and is used in similar synthetic applications.
Diethyl 2-(2-phenylacetyl)propanedioate: Contains a phenylacetyl group instead of the 2,2-dimethylpropanoyl group and has different reactivity and applications.
The uniqueness of diethyl(2,2-dimethylpropanoyl)propanedioate lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for specialized synthetic applications.
Propiedades
Número CAS |
22524-02-3 |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
diethyl 2-(2,2-dimethylpropanoyl)propanedioate |
InChI |
InChI=1S/C12H20O5/c1-6-16-10(14)8(11(15)17-7-2)9(13)12(3,4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
OYQLPNVWHRIXBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C(C)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















